1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Inflammation Cytokine signaling ICAM-1 ELISA

1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338773-13-0; synonym R-8507, TNF-α-IN-19) is a synthetic small-molecule antagonist of the tumor necrosis factor-α type 1 receptor (TNF-αRI) within the triazoloquinoxaline chemical class. It inhibits TNF-α-induced and IL-1β-induced intercellular adhesion molecule-1 (ICAM-1) expression with EC₅₀ values of 2.45 µM and 3.79 µM, respectively, in A549 lung epithelial cell ELISA assays, and disrupts the intracellular TNF-αRI–TRADD–RIP1 complex to prevent receptor internalization.

Molecular Formula C16H8ClF3N4
Molecular Weight 348.71 g/mol
Cat. No. B2435493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Molecular FormulaC16H8ClF3N4
Molecular Weight348.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Cl)C(F)(F)F
InChIInChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H
InChIKeyPEOTYDSXVIEYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (R-8507): Scientific Procurement Baseline


1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338773-13-0; synonym R-8507, TNF-α-IN-19) is a synthetic small-molecule antagonist of the tumor necrosis factor-α type 1 receptor (TNF-αRI) within the triazoloquinoxaline chemical class [1]. It inhibits TNF-α-induced and IL-1β-induced intercellular adhesion molecule-1 (ICAM-1) expression with EC₅₀ values of 2.45 µM and 3.79 µM, respectively, in A549 lung epithelial cell ELISA assays, and disrupts the intracellular TNF-αRI–TRADD–RIP1 complex to prevent receptor internalization [1]. The compound is supplied as a crystalline solid with ≥98% purity and is soluble in DMF (16 mg/mL) and DMSO (2 mg/mL) .

Why Triazoloquinoxaline Analogs Cannot Be Interchanged for 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline


Although multiple triazoloquinoxaline compounds share a common core scaffold and target the TNF-αRI–TRADD–RIP1 signaling axis, subtle changes in peripheral substituents profoundly shift potency, selectivity, and pharmacological properties [1]. For example, replacement of the 4-trifluoromethyl group with a phenylthio substituent yields the more TNF-α-selective analog R-7050 (EC₅₀ 0.63 µM for TNF-α vs. 1.45 µM for IL-1β; 2.3-fold selectivity), while R-8507 exhibits near-equivalent dual inhibition (ratio 1.55), making the two compounds functionally non-interchangeable for studies requiring balanced cytokine coverage . Similarly, alternative chemotypes such as SPD-304 show vastly weaker cellular potency (IC₅₀ 22 µM), underscoring that “in-class” does not equate to “equivalent” . The quantitative evidence below demonstrates precisely where R-8507 diverges from its closest comparators, enabling informed procurement decisions.

Quantitative Differentiation Guide: 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline vs. Closest Analogs


Balanced Dual TNF-α/IL-1β Inhibition Contrasts with R-7050’s TNF-α-Selective Profile

R-8507 inhibits both TNF-α- and IL-1β-induced ICAM-1 expression with nearly equipotent EC₅₀ values (2.45 µM and 3.79 µM, respectively; selectivity ratio = 1.55). In contrast, the 8-chloro-4-(phenylthio) analog R-7050 demonstrates 2.3-fold greater selectivity for TNF-α (EC₅₀ TNF-α = 0.63 µM; EC₅₀ IL-1β = 1.45 µM), making it less effective for models where both cytokines contribute equivalently [1].

Inflammation Cytokine signaling ICAM-1 ELISA

9-Fold Superior Cellular Potency Over SPD-304 for TNF-α-Dependent ICAM-1 Suppression

In cell-based assays of TNF-α pathway activity, R-8507 achieves an EC₅₀ of 2.45 µM for inhibition of ICAM-1 expression in A549 cells. The alternative small-molecule TNF-α inhibitor SPD-304 requires a 9‑fold higher concentration to inhibit TNF-α–TNFR1 binding (IC₅₀ = 22 µM), translating to a substantial potency deficit at the cellular level [1].

TNF-α receptor antagonism Cellular assay Anti-inflammatory screening

Concurrent Blockade of NF-κB Survival and Caspase-Mediated Death Pathways Avoids Cytotoxicity Paradox

Unlike canonical NF-κB pathway inhibitors (e.g., IKK inhibitors) that block only the survival arm of TNF-α signaling and paradoxically sensitize cells to TNF-α-induced apoptosis, R-8507—as a representative of the triazoloquinoxaline class—inhibits both the NF-κB survival pathway and the caspase-8-dependent death pathway in HeLa cells, preventing the cytotoxicity that accompanies selective NF-κB inhibition [1].

NF-κB signaling Apoptosis Pathway selectivity

Trifluoromethyl Substituent Differentiates R-8507 from Phenylthio- and Chloro-Substituted Analogs in Physicochemical Profile

R-8507 incorporates a 4-trifluoromethyl group on the triazoloquinoxaline core (calculated LogP ~4.2; molecular weight 348.7 Da), whereas the closest analog R-7050 substitutes this position with a phenylthio group and adds an 8-chloro substituent (molecular weight 380.8 Da; calculated LogP ~5.1). The lower lipophilicity of R-8507 translates to improved aqueous-compatible solubility profiles: soluble in DMF at 16 mg/mL and DMSO at 2 mg/mL, facilitating in vitro assay preparation .

Medicinal chemistry Lipophilicity Solubility

Optimal Application Scenarios for 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline Based on Evidence


Simultaneous TNF-α and IL-1β Pathway Inhibition in Inflammatory Disease Models

R-8507 is the preferred small-molecule tool for in vitro and in vivo models where both TNF-α and IL-1β contribute to pathogenesis (e.g., rheumatoid arthritis, inflammatory bowel disease). Its near-equipotent dual inhibition (EC₅₀ 2.45 µM vs. 3.79 µM) ensures balanced coverage of both cytokine pathways, a property not provided by the more TNF-α-selective analog R-7050 [1].

Long-Term TNF-α Pathway Suppression Without Cytotoxic Paradox

For experimental protocols requiring sustained blockade of TNF-α signaling over extended time courses, R-8507’s dual inhibition of NF-κB survival and caspase-mediated death pathways prevents the apoptosis sensitization seen with selective NF-κB inhibitors. This makes it suitable for chronic inflammation assays and long-term cell viability studies [2].

Routine Screening and Dose-Response Assays Requiring Favorable Solubility

R-8507’s documented solubility in DMF (16 mg/mL) and DMSO (2 mg/mL), combined with its lower lipophilicity relative to R-7050, simplifies preparation of concentration series for high-throughput screening or detailed dose-response analyses, reducing solvent artifacts and improving reproducibility .

Comparator Studies with Selective Triazoloquinoxaline Analogs to Dissect TNF-α vs. IL-1β Contributions

When researchers need to deconvolve the individual contributions of TNF-α and IL-1β in a signaling network, R-8507’s balanced dual profile serves as an ideal comparator against the TNF-α-selective R-7050. Parallel use of both compounds enables unambiguous attribution of phenotypic effects to specific cytokine pathways [1].

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.